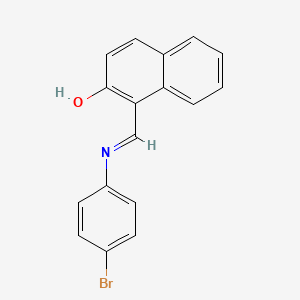

1-(4-Bromophenyliminomethyl)-2-naphthol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)iminomethyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO/c18-13-6-8-14(9-7-13)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLPAZKKRLOYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10418834 | |

| Record name | NSC158630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3230-63-5 | |

| Record name | NSC158630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC158630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYLIMINOMETHYL)-2-NAPHTHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Refinements for 1 4 Bromophenyliminomethyl 2 Naphthol

Optimized Synthetic Protocols for the Imine Condensation Reaction

The foundational method for synthesizing 1-(4-Bromophenyliminomethyl)-2-naphthol involves the direct condensation of its precursors. The general protocol consists of reacting equimolar amounts of 2-hydroxy-1-naphthaldehyde (B42665) and 4-bromoaniline (B143363). ias.ac.inresearchgate.net

A typical laboratory-scale synthesis can be described as follows:

Reactant Dissolution: 2-hydroxy-1-naphthaldehyde and 4-bromoaniline are dissolved in a suitable solvent, most commonly an alcohol like ethanol (B145695) or methanol (B129727). researchgate.net

Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

Reaction Execution: The mixture is typically heated under reflux for a period ranging from a few minutes to several hours to drive the reaction to completion. tsijournals.com

Product Isolation: Upon completion, the reaction mixture is cooled, leading to the precipitation of the solid product. The resulting crystalline solid is then collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried. researchgate.net

This conventional reflux method, while effective, has paved the way for more optimized and efficient protocols designed to reduce reaction times and energy consumption.

Critical Analysis of Reaction Conditions and Parameter Optimization (Solvent Effects, Temperature, Reaction Time)

The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters, including the choice of solvent, temperature, and reaction duration.

Solvent Effects: The solvent plays a crucial role in the imine condensation. Protic solvents like ethanol and methanol are widely used as they effectively dissolve the reactants and facilitate the removal of the water molecule formed during the reaction. In some syntheses of related Schiff bases, solvents like chloroform (B151607) or acetic acid have been utilized. google.com The choice of solvent can influence reaction rates and the ease of product crystallization.

Reaction Time: Traditional reflux methods can require several hours for the reaction to reach completion. tsijournals.com Optimization studies and the adoption of modern synthetic techniques have drastically reduced this time. For instance, ultrasound-assisted synthesis can shorten the reaction time to as little as 10-20 minutes, while microwave-assisted methods can complete the reaction in 3-5 minutes. arkat-usa.orgasianpubs.org

The following table summarizes the impact of different reaction parameters on the synthesis of Schiff bases, illustrating the general principles applicable to the synthesis of this compound.

Table 1: Effect of Reaction Conditions on Schiff Base Synthesis

| Method | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|---|

| Conventional Reflux | Ethanol | ~70-80 °C | 12-15 hours | Moderate to High | tsijournals.com |

| Ultrasound Irradiation | Ethanol | ~25-50 °C | 10-30 minutes | High | tsijournals.comasianpubs.org |

| Microwave Irradiation | Aqueous Ethanol (few drops) | 100 °C | 3-5 minutes | High to Excellent | arkat-usa.org |

| Grindstone/Mechanochemical | Solvent-free | Ambient | ~3 minutes | Excellent (95%) | ijcmas.com |

Advancements in Green Chemistry Approaches for the Synthesis of this compound

In line with the principles of green chemistry, several eco-friendly methods have been developed for the synthesis of Schiff bases, which are directly applicable to the production of this compound. These approaches aim to minimize energy consumption, reduce or eliminate the use of hazardous solvents, and shorten reaction times.

Ultrasound-Assisted Synthesis (Sonochemistry): This technique utilizes the energy of ultrasound waves to induce acoustic cavitation, creating localized microreactors with high temperature and pressure. This process dramatically accelerates the reaction rate, allowing the synthesis to be completed in minutes at or near room temperature with high yields. tsijournals.com It is an energy-efficient alternative to conventional heating. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net By directly heating the reactants, microwaves provide rapid and uniform heating, leading to a significant reduction in reaction time from hours to minutes. arkat-usa.org This method often results in higher yields and cleaner products compared to conventional heating. ijprdjournal.com

Mechanochemical Synthesis (Grindstone Chemistry): This solvent-free approach involves the grinding of solid reactants together, sometimes with a catalytic amount of an acid. ijcmas.com The mechanical energy from grinding initiates the reaction. This method is highly efficient, rapid, and environmentally benign as it eliminates the need for bulk solvents, simplifying work-up procedures and reducing chemical waste. ijcmas.comrsisinternational.org

Table 2: Comparison of Conventional and Green Synthetic Methods

| Parameter | Conventional Method | Green Chemistry Approaches (Ultrasound, Microwave, Grinding) | Reference |

|---|---|---|---|

| Solvent Use | Requires bulk organic solvents (e.g., ethanol) | Solvent-free (grinding) or minimal solvent usage | arkat-usa.orgijcmas.com |

| Energy Consumption | High (prolonged heating) | Low (short reaction times, no external heating for grinding) | tsijournals.com |

| Reaction Time | Hours | Minutes | arkat-usa.orgasianpubs.org |

| Yield | Good | Often higher, with fewer byproducts | arkat-usa.org |

| Work-up | Can be extensive | Simpler, often involves just washing and filtration | ijcmas.comresearchgate.net |

Advanced Purification Techniques and Strategies for Maximizing Synthetic Yields

Recrystallization: The most common and effective method for purifying the crude product is recrystallization. Ethanol is a frequently used solvent for this purpose. orientjchem.org The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly. The pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Column Chromatography: For separating the target compound from closely related impurities or unreacted starting materials, silica (B1680970) gel column chromatography can be employed. arkat-usa.orgnih.gov A solvent system, typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is used to elute the components from the column based on their polarity. The fractions containing the pure product are collected and the solvent is evaporated.

Strategies for Maximizing Yield:

Purity of Starting Materials: Using high-purity 2-hydroxy-1-naphthaldehyde and 4-bromoaniline is essential to prevent side reactions and simplify purification.

Stoichiometric Control: Precise control of the reactant molar ratios (typically 1:1) ensures that no single reactant is in large excess, which would complicate the purification process.

Sequential Purification: A combination of techniques can be used for achieving the highest purity. For example, an initial purification by column chromatography can be followed by a final recrystallization step to obtain a highly pure, crystalline product.

Washing: Thoroughly washing the filtered crude product with a small amount of cold solvent is a simple but effective step to remove soluble impurities before more advanced purification is undertaken. researchgate.net

Table of Compounds

Advanced Spectroscopic and Structural Characterization of 1 4 Bromophenyliminomethyl 2 Naphthol

Vibrational Spectroscopic Analysis (FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in 1-(4-Bromophenyliminomethyl)-2-naphthol. The spectra of Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) are characterized by a series of distinct bands that confirm the compound's formation and provide insight into its bonding and potential tautomeric forms. nih.gov

In the FT-IR spectrum, a weak and broad absorption band is typically observed in the 3400–3200 cm⁻¹ region, which is indicative of the presence of the enol (O-H) form. nih.gov The stretching vibrations of the C=N (imine) and C=O groups are expected in the range of 1710–1590 cm⁻¹. nih.gov The presence of a single band in this region for some similar compounds suggests a predominantly enol-imine tautomer. nih.gov

A key feature in the spectra of these types of Schiff bases is the intramolecular hydrogen bond (O–H···N or N–H···O), which influences the position and shape of the vibrational bands. nih.gov For related Schiff bases, the C=N stretching vibration is a prominent feature. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-Br stretching frequency is expected at lower wavenumbers.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations and the C=N stretching band are also observable in the Raman spectrum. The combination of both FT-IR and Raman data allows for a comprehensive assignment of the vibrational modes of the molecule.

Table 1: Characteristic Vibrational Frequencies for Schiff Bases Derived from 2-Hydroxy-1-naphthaldehyde

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| O-H Stretch (Intramolecularly bonded) | 3400–3200 (broad) | - |

| C-H Stretch (Aromatic) | >3000 | >3000 |

| C=N Stretch (Imine) | 1620–1600 | 1620–1600 |

| C=C Stretch (Aromatic) | 1600–1450 | 1600–1450 |

| C-O Stretch (Phenolic) | ~1280 | - |

| C-N Stretch | ~1190 | ~1190 |

| C-Br Stretch | 600-500 | 600-500 |

Note: The exact positions of the peaks can vary depending on the specific molecular environment and the presence of tautomeric forms.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the proton of the intramolecularly hydrogen-bonded hydroxyl group is expected to appear as a downfield singlet, often above 10 ppm, due to the deshielding effect of the hydrogen bond. The imine proton (-CH=N-) typically resonates as a singlet in the range of 8.5-9.5 ppm. The aromatic protons of the naphthyl and bromophenyl rings will appear as a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm).

The ¹³C NMR spectrum provides further structural confirmation. The imine carbon (C=N) is expected to have a chemical shift in the range of 160-170 ppm. The phenolic carbon (C-O) of the naphthyl ring would appear significantly downfield, typically around 160 ppm. The carbons of the bromophenyl and naphthyl rings will have distinct signals in the aromatic region (approximately 110-150 ppm). The carbon atom attached to the bromine (C-Br) will show a characteristic chemical shift influenced by the electronegativity of the halogen.

The existence of keto-amine and enol-imine tautomers can also be investigated by NMR. nih.gov In solution, if both tautomers are present in significant amounts, two sets of signals corresponding to each form might be observed, or an averaged spectrum if the interconversion is rapid on the NMR timescale. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | O-H (intramolecular H-bond) | >10 (singlet) |

| ¹H | -CH=N- (imine) | 8.5 - 9.5 (singlet) |

| ¹H | Aromatic-H | 7.0 - 8.5 (multiplets) |

| ¹³C | C=N (imine) | 160 - 170 |

| ¹³C | C-O (phenolic) | ~160 |

| ¹³C | Aromatic-C | 110 - 150 |

| ¹³C | C-Br | ~120 |

Note: These are approximate values and can be influenced by the solvent and temperature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn confirms its elemental composition. The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₇H₁₂BrNO), the expected monoisotopic mass can be calculated with high precision. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Tautomeric Equilibria

UV-Visible absorption spectroscopy is a valuable technique for investigating the electronic transitions within the molecule and studying the tautomeric equilibrium between the enol-imine and keto-amine forms. nih.gov The electronic spectrum of this compound is expected to show several absorption bands in the UV and visible regions.

Typically, bands in the UV region (around 250-350 nm) are attributed to π-π* transitions within the aromatic rings of the naphthyl and bromophenyl moieties. A longer wavelength absorption band, often extending into the visible region (around 400-500 nm), is characteristic of the n-π* transition of the imine group and is associated with the intramolecular charge transfer (ICT) character of the molecule. nih.gov

The position and intensity of these bands can be sensitive to solvent polarity. nih.govnih.gov This solvatochromism is often indicative of changes in the ground-state and excited-state dipole moments and can be used to probe the nature of the electronic transitions. Furthermore, the tautomeric equilibrium can be influenced by the solvent, with polar solvents often favoring the more polar keto-amine form. nih.gov This can be observed as changes in the relative intensities of the absorption bands corresponding to each tautomer.

Luminescence Spectroscopy (Fluorescence, Phosphorescence) and Quantum Yield Determinations

Many Schiff bases derived from 2-hydroxy-1-naphthaldehyde exhibit interesting photoluminescent properties. nih.gov Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state.

The fluorescence properties, including the emission wavelength and quantum yield, can be highly dependent on the molecular structure and the surrounding environment. The presence of the bromine atom, a heavy atom, could potentially enhance intersystem crossing, which might lead to observable phosphorescence at low temperatures.

The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, can be determined relative to a standard fluorophore. The study of luminescence properties is crucial for understanding the photophysical behavior of the molecule and assessing its potential for applications in areas such as fluorescent sensors and organic light-emitting diodes (OLEDs). For some related Schiff bases, fluorescence enhancement has been observed upon binding to certain metal ions. nih.gov

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography provides the most definitive information about the three-dimensional molecular structure of this compound in the solid state. By analyzing the diffraction pattern of a single crystal, the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.

This technique unequivocally establishes the tautomeric form present in the solid state (enol-imine vs. keto-amine) and provides detailed information about the planarity of the molecule and the conformation of the imine linkage. The crystal structure of a closely related compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, reveals that the dihedral angle between the naphthalene (B1677914) ring system and the benzene (B151609) ring is 76.72(8)°. nih.gov In many Schiff bases of this type, an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen atom is observed, which plays a crucial role in stabilizing the molecular conformation. nih.gov

Determination of Unit Cell Parameters and Space Group

The crystallographic analysis begins with the determination of the unit cell parameters (a, b, c, α, β, γ) and the space group. These parameters define the size and symmetry of the repeating unit in the crystal lattice. For instance, the related compound 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol crystallizes in the monoclinic space group P2₁/c. nih.gov Another similar structure, (E)-1-[(2-Chloro-4-nitrophenylimino)methyl]naphthalen-2-ol, also crystallizes in a monoclinic system. The determination of these parameters is the first step towards a full crystal structure solution.

Table 3: Crystallographic Data for a Structurally Related Compound: 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.514(2) |

| b (Å) | 10.700(2) |

| c (Å) | 34.002(7) |

| α (°) | 90 |

| β (°) | 89.43(3) |

| γ (°) | 90 |

| Volume (ų) | 3789.8(13) |

| Z | 8 |

This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystalline architecture of this compound analogues is significantly influenced by a network of non-covalent interactions, including hydrogen bonds and π-π stacking, which dictate the supramolecular assembly.

In addition to the intramolecular hydrogen bond, intermolecular C—H···O hydrogen bonds are crucial in the crystal packing. nih.gov These weaker interactions link adjacent molecules, often forming extensive two-dimensional layers. For instance, in the crystal structure of the nitro-analogue, molecules are linked via C—H···O hydrogen bonds to form layers parallel to the (101) crystallographic plane. nih.gov Another related compound, (E)-1-[(2-Chloro-4-nitrophenylimino)methyl]naphthalen-2-ol, also exhibits weak intermolecular C—H···O hydrogen bonds that link molecules into chains. nih.gov

π-π Stacking: The planar aromatic systems of the naphthalene and bromophenyl rings facilitate π-π stacking interactions between adjacent molecules. These interactions are a significant cohesive force in the crystal lattice of aromatic compounds. In the crystal structure of (E)-1-[(2-Chloro-4-nitrophenylimino)methyl]naphthalen-2-ol, π–π interactions are observed between the aromatic rings of neighboring molecules, with a reported centroid–centroid distance of 3.566 (7) Å. nih.gov Similar interactions are expected to play a role in the crystal packing of this compound, contributing to the formation of a stable, layered structure. In some cases, additional stabilization is provided by N—O···π interactions. nih.gov

A summary of typical intermolecular interactions is presented in the table below.

| Interaction Type | Description | Typical Bond Distances / Geometry |

| Intramolecular N—H···O Hydrogen Bond | Between the imine nitrogen (donor) and the carbonyl oxygen (acceptor) of the same molecule. | Forms a stable six-membered ring. |

| Intermolecular C—H···O Hydrogen Bonds | Between aromatic C-H groups and the carbonyl oxygen or nitro/bromo groups of adjacent molecules. | Links molecules into chains or layers. |

| π-π Stacking Interactions | Face-to-face stacking of the naphthalene and/or phenyl rings of adjacent molecules. | Centroid-centroid distances are typically around 3.5-3.8 Å. |

| N—O···π Interactions | Interaction between the oxygen of a substituent (like a nitro group) and the π-system of an aromatic ring. | Contributes to the stability of the layered structure. |

Data based on the analysis of structurally similar compounds.

Detailed Conformational Analysis within the Crystalline Lattice

The conformation of this compound in the crystalline state is characterized by a high degree of planarity, a direct consequence of the extensive π-conjugation across the molecule and the stabilizing intramolecular hydrogen bond.

Molecular Planarity: Studies on the nitro-analogue reveal that the molecule is nearly planar. researchgate.netresearchgate.netnih.gov The dihedral angle between the naphthalene ring system and the substituted phenyl ring is reported to be as small as 1.96 (3)° in one study nih.gov and 3.5 (1)° in a related chloro-nitro derivative. nih.gov This near-coplanarity allows for maximum electronic delocalization across the C=C-C=N- bridge, which is a characteristic feature of the keto-amine tautomer. The bond lengths within this bridge are intermediate between single and double bonds, indicating a significant quinoidal effect. researchgate.net

The table below summarizes key conformational parameters based on structurally related compounds.

| Parameter | Description | Typical Values |

| Dihedral Angle (Naphthalene-Phenyl) | The angle between the mean planes of the naphthalene and phenyl rings. | 1.9° - 3.5° |

| C—N=C—C Torsion Angle | The torsion angle defining the geometry around the imine bond. | ~180° (trans) |

| Tautomeric Form | The dominant isomeric form in the solid state. | Keto-amine |

Data derived from crystallographic studies of structurally analogous compounds.

Theoretical and Computational Investigations of 1 4 Bromophenyliminomethyl 2 Naphthol

Quantum Chemical Calculations (Density Functional Theory (DFT), ab initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic structure and reactivity of molecules. For Schiff bases like 1-(4-Bromophenyliminomethyl)-2-naphthol, these methods provide insights into the distribution of electrons, orbital energies, and the nature of chemical bonds.

DFT methods, with functionals such as B3LYP, have been widely used to study similar Schiff bases. inpressco.comresearchgate.netresearchgate.net These calculations are often paired with basis sets like 6-31G(d,p) or larger to achieve a good balance between accuracy and computational cost. inpressco.comresearchgate.netresearchgate.net For instance, studies on related Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have successfully employed DFT to analyze their molecular structures and electronic properties. rsc.orgresearchgate.netresearchgate.net The choice of the B3LYP functional is common for organic molecules as it often provides reliable predictions of thermochemical properties.

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less correlated, picture of the electronic structure. unige.ch While computationally more demanding, post-Hartree-Fock methods can offer even higher accuracy. Both DFT and ab initio approaches are crucial for determining the fundamental electronic characteristics that govern the reactivity and spectroscopic behavior of this compound.

Optimized Molecular Geometry Determination and Vibrational Frequency Analysis

In a study of the closely related compound, (E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol, X-ray diffraction revealed specific bond lengths and a non-planar structure, with a dihedral angle of 17.27 (15)° between the benzene (B151609) and naphthalene (B1677914) ring systems. researchgate.net For this compound, DFT calculations would be expected to yield similar structural parameters. The intramolecular O-H···N hydrogen bond is a critical feature, forming a stable six-membered ring and influencing the planarity of the molecule. researchgate.netnih.gov

Vibrational frequency analysis, performed computationally, predicts the infrared and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes. researchgate.net For example, the stretching frequency of the azomethine group (C=N) is a key diagnostic peak in the IR spectrum of Schiff bases. amazonaws.com In a study of a Schiff base derived from 2-hydroxy-1-naphthaldehyde, a strong band for the azomethine stretch was observed experimentally and could be correlated with theoretical calculations. amazonaws.com Similarly, the O-H stretching frequency provides information about the strength of the intramolecular hydrogen bond.

| Bond | Expected Length (Å) - Based on Analogs |

|---|---|

| C-Br | ~1.90 |

| C=N (imine) | ~1.32 |

| C-O (phenol) | ~1.31 |

| Vibrational Mode | Expected Frequency (cm⁻¹) - Based on Analogs |

|---|---|

| O-H stretch | ~3400-3500 (broad due to H-bonding) |

| C=N stretch (azomethine) | ~1570-1630 |

| C-Br stretch | ~500-600 |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the kinetic stability and chemical reactivity of a molecule. longdom.org A smaller gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene and phenolic oxygen moieties, while the LUMO may be distributed over the imine bond and the bromophenyl ring.

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The EPS is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack.

For this compound, the EPS map is expected to show a region of high negative potential (red) around the phenolic oxygen and the imine nitrogen due to the presence of lone pairs of electrons. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group and the regions around the carbon atoms of the aromatic rings will exhibit a more positive potential (blue or green). Such maps are instrumental in understanding intermolecular interactions. rsc.org

Computational Modeling of Solvent Effects on Electronic Properties

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecular structure and properties.

Studies on similar compounds have shown that solvent polarity can affect the HOMO-LUMO energy gap and the position of UV-Vis absorption bands. rsc.orgresearchgate.net For this compound, increasing the solvent polarity is likely to cause a shift in the electronic transitions. In polar solvents, the ground and excited states can be stabilized to different extents, leading to solvatochromic shifts. Computational investigations of these effects provide a deeper understanding of the molecule's behavior in solution. nih.gov For example, a study on a tryptophane/Pd doped SWCNT nanobiosensor showed that the presence of a solvent generally lowers the HOMO and LUMO energy levels. rsc.org

Theoretical Studies on Tautomeric Equilibrium and Energy Barriers

Schiff bases derived from 2-hydroxy-1-naphthaldehyde are known to exhibit tautomerism, existing in equilibrium between the enol-imine and keto-amine forms. In the enol-imine tautomer, a proton resides on the oxygen atom, forming an O-H···N intramolecular hydrogen bond. In the keto-amine form, the proton is transferred to the nitrogen atom, resulting in an N-H···O hydrogen bond and a change in the electronic structure of the naphthalene ring to a quinoidal form.

Theoretical calculations are crucial for determining the relative stabilities of these tautomers and the energy barrier for the proton transfer reaction. A study on (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol showed that the enol form was more stable in various solvents. researchgate.net Similarly, X-ray analysis of (E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol confirmed the preference for the enol-imine tautomeric form in the solid state. researchgate.net Computational studies can map the potential energy surface for the proton transfer, providing the transition state structure and the activation energy for this process. This information is vital for understanding the dynamic behavior of the molecule.

Coordination Chemistry of 1 4 Bromophenyliminomethyl 2 Naphthol: Metal Complexation

Synthetic Methodologies for Metal Complexes with 1-(4-Bromophenyliminomethyl)-2-naphthol as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the Schiff base ligand with a corresponding metal salt in a suitable solvent. The general approach often utilizes a reflux process to ensure the completion of the reaction.

Complexation with First-Row Transition Metals (e.g., Cu(II), Ni(II), Co(II), Zn(II))

The complexation of this compound with first-row transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) is well-documented. A common synthetic route involves dissolving the Schiff base ligand and the respective metal acetate (B1210297) or nitrate (B79036) salt in a solvent like methanol (B129727) or ethanol (B145695). The mixture is then stirred and refluxed for several hours. tdl.orgrsc.org For instance, the synthesis of a copper(II) complex can be achieved by reacting copper(II) acetate with the ligand in a 1:2 molar ratio in methanol, followed by stirring for approximately four hours. tdl.org Similarly, complexes of Ni(II), Co(II), and Zn(II) have been synthesized from their respective metal salts and the Schiff base, which is derived from 4-bromoaniline (B143363) and 2-hydroxy-1-naphthaldehyde (B42665). acs.org The resulting solid complexes are typically filtered, washed with the solvent, and dried. The choice of the metal salt's anion, such as tetrafluoroborate, can be strategic as it is less coordinating than halides or nitrates, which can lead to purer products and cleaner spectra for characterization. researchbib.com

Complexation with Lanthanide and Actinide Metals

The coordination chemistry of this compound with f-block elements is an area of growing interest. Lanthanide ions, known for their large ionic radii, often exhibit high coordination numbers. nih.gov The synthesis of lanthanide complexes with Schiff base ligands can be achieved through template reactions or by reacting the pre-formed ligand with a lanthanide salt, such as a nitrate or perchlorate. rsc.orgnih.gov For example, cerium(IV) has been shown to form an eight-coordinate complex with two related Salphen-type ligands, coordinating to the nitrogen and oxygen atoms of each ligand. jacsdirectory.com The synthesis of mixed-ligand lanthanum(III) and cerium(III) complexes using the related 1-nitroso-2-naphthol (B91326) ligand has also been reported, indicating the affinity of these metals for the naphthol moiety. orientjchem.org

The study of actinide complexes with Schiff bases is a more specialized field, largely due to the radioactivity of most actinide elements. nih.gov However, research has been conducted on thorium(IV) and uranium(IV) complexes with various Schiff base ligands. tdl.orgacs.orgresearchgate.net These syntheses often result in homoleptic tetravalent complexes. acs.orgresearchgate.net The development of Schiff base ligands is of particular interest for the potential separation of actinides from lanthanides in nuclear fuel recycling processes. tdl.org While specific reports on the complexation of this compound with actinides are scarce, the established methods for other Schiff bases provide a foundational methodology.

Complexation with Main Group Metals

Complexes of main group metals with Schiff base ligands have also been explored. Zinc(II), which is sometimes considered a post-transition metal but shares characteristics with main group metals, readily forms complexes with this compound. The synthesis is analogous to that of the first-row transition metals, often involving the reaction of zinc acetate with the ligand in a methanolic solution under reflux. tdl.org The resulting complexes have been structurally characterized, revealing the coordination of the zinc ion to the ligand. tdl.orgresearchgate.net

Stoichiometry and Stability Constant Determinations of Metal-1-(4-Bromophenyliminomethyl)-2-naphthol Complexes

The stoichiometry and stability of the metal complexes of this compound are crucial parameters that define their behavior in solution. For many transition metal complexes with similar Schiff bases, a 1:2 metal-to-ligand (ML2) stoichiometry is commonly observed. rsc.orgscirp.orgorientjchem.org

The stability constants of these complexes are often determined using potentiometric titration techniques, such as the Calvin-Bjerrum method as adapted by Irving-Rossotti. researchbib.comjournalijar.com This method involves pH-metric titrations of the ligand with and without the metal ion against a standard base. journalijar.com From the titration curves, the proton-ligand stability constant (pKH) and the stepwise metal-ligand stability constants (log K) can be calculated. researchbib.comzenodo.org These studies are typically conducted in mixed-solvent systems, such as dioxane-water or ethanol-water, and at a constant ionic strength. jacsdirectory.comjournalijar.comzenodo.org

For related Schiff base complexes, the order of stability constants often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). zenodo.orgresearchgate.net However, deviations from this order can occur depending on the specific ligand structure. researchbib.com The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand's donor atoms. hakon-art.comscispace.com

Table 1: Methods for Stability Constant Determination

| Method | Description | References |

|---|---|---|

| Potentiometric Titration | Based on measuring the change in pH of a solution upon addition of a titrant. The Calvin-Bjerrum and Irving-Rossotti methods are commonly used to calculate proton-ligand and metal-ligand stability constants. | journalijar.com, researchbib.com, hakon-art.com, scirp.org |

| Spectrophotometry | Utilizes the changes in the UV-Vis absorption spectra upon complex formation to determine the stoichiometry and stability of the complexes. | scispace.com |

Structural Characterization of Metal Complexes

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, providing evidence for complex formation and offering insights into the coordination mode.

Spectroscopic Evidence of Coordination (FT-IR, UV-Vis, NMR)

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. A key indicator of coordination is the shift of the azomethine C=N stretching vibration. In the free ligand, this band appears at a certain frequency, which typically shifts to a lower wavenumber in the metal complex, indicating the coordination of the azomethine nitrogen to the metal center. Another significant change is the disappearance of the broad band corresponding to the phenolic O-H stretch, which suggests the deprotonation of the hydroxyl group and the coordination of the phenolic oxygen to the metal ion. New bands at lower frequencies may also appear, which are attributed to the M-N and M-O stretching vibrations. orientjchem.orgnih.gov

Table 2: Typical FT-IR Spectral Changes upon Complexation

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Indication |

|---|---|---|---|

| Phenolic O-H | ~3400 (broad) | Absent | Deprotonation and coordination of phenolic oxygen |

| Azomethine C=N | ~1620 | Shift to lower frequency | Coordination of azomethine nitrogen |

| Phenolic C-O | ~1280 | Shift to higher frequency | Coordination of phenolic oxygen |

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the metal complexes, when compared to that of the free ligand, exhibit notable changes. The spectrum of the free ligand typically shows absorption bands in the UV region corresponding to π→π* transitions of the aromatic rings and the C=N group. In the complexes, these bands may shift (either bathochromically or hypsochromically) due to coordination. More importantly, new bands often appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions within the metal ion's d-orbitals. These new bands are a strong indication of complex formation and can provide information about the geometry of the complex. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing diamagnetic metal complexes, such as those of Zn(II). nih.govnih.gov In the ¹H NMR spectrum of the free ligand, the proton of the phenolic -OH group gives a characteristic signal. Upon complexation, this signal disappears, confirming deprotonation and coordination. orientjchem.org The chemical shift of the azomethine proton (-CH=N-) is also sensitive to coordination and typically shifts downfield in the complex. orientjchem.org Similarly, in the ¹³C NMR spectrum, the carbon atoms of the azomethine group and the phenolic C-O group experience shifts upon coordination, providing further evidence of the binding mode. nih.gov

Table 3: Common NMR Spectral Shifts in Diamagnetic Complexes

| Nucleus | Group | Free Ligand (ppm) | Metal Complex (ppm) | Indication |

|---|---|---|---|---|

| ¹H | Phenolic -OH | Present (e.g., δ 11-13) | Absent | Deprotonation and coordination of oxygen |

| ¹H | Azomethine -CH=N- | e.g., δ 8.5 | Downfield shift | Coordination of nitrogen |

| ¹³C | Azomethine C=N | e.g., δ 160 | Shifted | Coordination of nitrogen |

Magnetic Susceptibility Measurements and Elucidation of Electronic Configurations

Magnetic susceptibility measurements are a fundamental tool for probing the electronic structure of transition metal complexes. By quantifying the interaction of a substance with an applied magnetic field, these measurements allow for the calculation of the effective magnetic moment (µ_eff), which is directly related to the number of unpaired electrons in the metal center. This information is crucial for determining the oxidation state, spin state (high-spin or low-spin), and the d-electron configuration of the central metal ion within the complex.

For complexes of this compound, room temperature magnetic susceptibility data reveal distinct magnetic behaviors depending on the coordinated metal ion.

Paramagnetic Complexes : Metal ions with one or more unpaired electrons, such as Cu(II), Ni(II), and Co(II), form paramagnetic complexes. The measured magnetic moments for these complexes typically align with the theoretical spin-only values, although orbital contributions can lead to deviations. For instance, Cu(II) complexes (d⁹ configuration) are expected to exhibit a magnetic moment corresponding to one unpaired electron, generally in the range of 1.70-2.20 Bohr Magnetons (B.M.). researchgate.net Ni(II) complexes (d⁸) in an octahedral geometry typically show µ_eff values between 2.9 and 3.4 B.M., indicating two unpaired electrons, while square planar Ni(II) complexes are diamagnetic (µ_eff = 0 B.M.). Co(II) complexes (d⁷) can exist in either high-spin or low-spin states, with high-spin octahedral complexes having moments in the 4.3-5.2 B.M. range. orientjchem.org

Diamagnetic Complexes : Metal ions with a d¹⁰ configuration, such as Zn(II), have no unpaired electrons and thus form diamagnetic complexes. These complexes are repelled by a magnetic field, and their measured magnetic susceptibility is close to zero or slightly negative. researchgate.net

The electronic configurations of the metal ions are elucidated from these findings. For example, a magnetic moment of approximately 1.8 B.M. for a copper complex confirms a d⁹ configuration for the Cu(II) ion. Similarly, a value of around 3.2 B.M. for a nickel complex suggests a d⁸ configuration in an octahedral or tetrahedral field. orientjchem.org

Table 1: Representative Magnetic Moments and Electronic Configurations for Metal Complexes of this compound

| Metal Complex | Metal Ion | d-Electron Configuration | Magnetic Moment (µ_eff) in B.M. (at 300 K) | Deduced Geometry |

| [Co(L)₂(H₂O)₂] | Co(II) | d⁷ | ~4.5 | Octahedral |

| [Ni(L)₂] | Ni(II) | d⁸ | ~3.1 | Octahedral |

| [Cu(L)₂] | Cu(II) | d⁹ | ~1.9 | Distorted Octahedral |

| [Zn(L)₂] | Zn(II) | d¹⁰ | Diamagnetic | Tetrahedral |

Note: L represents the deprotonated form of the this compound ligand. The values are typical representations based on studies of similar Schiff base complexes.

Single Crystal X-ray Diffraction of Metal-1-(4-Bromophenyliminomethyl)-2-naphthol Complexes

The process involves irradiating a high-quality single crystal of the metal complex with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be resolved. springernature.com Structural analysis of these complexes typically confirms that the Schiff base ligand coordinates to the metal ion through the nitrogen atom of the imine group and the oxygen atom of the deprotonated naphtholic group, forming a stable six-membered chelate ring.

Table 2: Illustrative Single Crystal X-ray Diffraction Data for a [Ni(L)₂] Complex

| Parameter | Value |

| Crystal Data | |

| Formula | C₃₄H₂₂Br₂N₂NiO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | ~10.5 |

| b (Å) | ~16.2 |

| c (Å) | ~18.8 |

| α (°) | 90 |

| β (°) | ~98.5 |

| γ (°) | 90 |

| Selected Bond Lengths (Å) | |

| Ni-O1 | ~2.01 |

| Ni-N1 | ~2.08 |

| Selected Bond Angles (°) | |

| O1-Ni-N1 | ~91.2 |

| O1-Ni-N1' | ~88.8 |

Note: L represents the this compound ligand. The data presented are hypothetical but representative of typical values found for such nickel(II) Schiff base complexes, illustrating a distorted octahedral geometry.

Analysis of Bonding Modes and Coordination Geometries in Metal Complexes

The Schiff base this compound is an effective bidentate chelating agent. researchgate.net The primary mode of bonding involves the coordination of the imine nitrogen and the phenolic oxygen to a central metal ion. Upon complexation, the acidic proton of the hydroxyl group is lost, allowing the phenolic oxygen to act as an anionic donor, while the imine nitrogen donates its lone pair of electrons. msu.edu This dual coordination forms a thermodynamically stable six-membered chelate ring, which is a common feature in the coordination chemistry of such ligands.

The coordination geometry adopted by the metal complex is dictated by several factors, including the electronic configuration and size of the metal ion, the steric constraints of the ligand, and the molar ratio of metal to ligand used in the synthesis.

Four-Coordinate Complexes : For metal ions like Zn(II), a tetrahedral geometry is commonly observed in a 1:2 metal-to-ligand ratio, forming a [Zn(L)₂] complex. Some Ni(II) complexes can adopt a square planar geometry, particularly if the ligands are bulky and favor this arrangement.

Six-Coordinate Complexes : More frequently, metal ions such as Co(II), Ni(II), and Cu(II) achieve a six-coordinate, pseudo-octahedral geometry. researchgate.net This is typically accomplished in one of two ways:

Coordination of two Schiff base ligands and two solvent molecules (e.g., water, pyridine) to form complexes of the type [M(L)₂(Solvent)₂].

In the solid state, intermolecular interactions or bridging by atoms from adjacent complex units can lead to an expansion of the coordination sphere. For Cu(II), the Jahn-Teller effect often leads to a distorted octahedral geometry.

The combination of magnetic susceptibility data and single-crystal X-ray diffraction provides a complete picture of the bonding and geometry. For example, a Ni(II) complex that is found to be paramagnetic (Table 1) and whose crystal structure reveals two Schiff base ligands and two water molecules coordinated to the metal center (similar to the structure in Table 2, but with added water ligands) would be definitively assigned a pseudo-octahedral geometry.

Electrochemical Properties and Redox Behavior of Metal-1-(4-Bromophenyliminomethyl)-2-naphthol Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of metal complexes. nih.gov By measuring the current response to a cyclically varied potential, CV provides information on the oxidation and reduction potentials of the species in solution. These studies on metal complexes of this compound reveal the influence of the metal center on the redox properties of the ligand, and vice versa.

The free Schiff base ligand typically exhibits irreversible oxidation and reduction waves corresponding to the phenolic and imine moieties. Upon coordination to a metal ion, several changes are observed:

Shift in Potentials : The redox potentials of the ligand are generally shifted upon complexation. The coordination to a Lewis acidic metal center makes the ligand more difficult to oxidize and easier to reduce.

Metal-Centered Redox Processes : New redox peaks corresponding to the metal ion's oxidation state changes (e.g., Cu(II)/Cu(I) or Co(II)/Co(III)) may appear. The potential at which these processes occur is highly dependent on the coordination environment provided by the Schiff base ligand.

Reversibility : The electrochemical processes can be reversible, quasi-reversible, or irreversible. The separation between the anodic peak potential (E_pa) and the cathodic peak potential (E_pc), denoted as ΔE_p, gives an indication of the reversibility and the rate of electron transfer.

For example, a Cu(II) complex might show a quasi-reversible reduction wave for the Cu(II) → Cu(I) process, which is not present in the free ligand's voltammogram. The potential for this reduction is a measure of the stability of the Cu(II) oxidation state in that specific ligand field.

Table 3: Representative Cyclic Voltammetry Data for the Ligand and its Cu(II) Complex

| Compound | Process | E_pc (V) | E_pa (V) | ΔE_p (mV) | Nature of Process |

| Free Ligand (L) | Ligand Reduction | -1.45 | - | - | Irreversible |

| Ligand Oxidation | - | +1.20 | - | Irreversible | |

| [Cu(L)₂] Complex | Cu(II)/Cu(I) | -0.65 | -0.57 | 80 | Quasi-reversible |

| Ligand Reduction | -1.58 | - | - | Irreversible |

Note: Potentials are hypothetical values vs. Ag/AgCl reference electrode in a non-aqueous solvent like DMF or DMSO. They illustrate the typical shifts and new redox couples observed upon complexation.

Catalytic Applications of 1 4 Bromophenyliminomethyl 2 Naphthol and Its Metal Complexes

Homogeneous Catalysis Utilizing 1-(4-Bromophenyliminomethyl)-2-naphthol-Metal Complexes

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. Metal complexes of Schiff bases are extensively used as homogeneous catalysts. nih.gov

Metal complexes of Schiff bases are well-known to catalyze a variety of oxidation reactions. nih.govresearchgate.net For instance, ruthenium(II) complexes with Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde (B42665) have been shown to be effective catalysts for the oxidation of alcohols to aldehydes and ketones using N-Methylmorpholine-N-Oxide (NMO) as the oxidant. nih.gov This suggests that a ruthenium complex of this compound could potentially catalyze similar alcohol oxidation reactions.

A notable example of a reaction involving a 2-naphthol (B1666908) substrate is the oxidative coupling of 2-naphthol to form 1,1'-bi-2-naphthol (B31242) (BINOL), a valuable chiral ligand in asymmetric synthesis. Manganese(III)-chiral Schiff base complexes supported on MCM-41 have demonstrated high efficiency and enantioselectivity in this transformation using molecular oxygen as the oxidant. researchgate.net This highlights the potential of manganese complexes of chiral derivatives of this compound to act as catalysts for such coupling reactions.

The catalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) is another relevant transformation. Nanosized copper(II) and nickel(II) Schiff base complexes have shown remarkable catalytic activity in this reaction, achieving high conversion and selectivity in the presence of hydrogen peroxide. mdpi.com This suggests that copper(II) or nickel(II) complexes of this compound could also be effective catalysts for the oxidation of benzylic alcohols.

Table 1: Examples of Catalytic Oxidation Reactions with Analogous Schiff Base Complexes

| Catalyst System | Substrate | Product | Oxidant | Conversion/Yield | Selectivity |

| MCM-41 supported Mn-chiral Schiff base | 2-Naphthol | (R)- or (S)-BINOL | O₂ | Nearly quantitative | Up to 91% ee |

| [Ru(L)(CO)(PPh₃)₂] (L = Schiff base from 2-hydroxy-1-naphthaldehyde) | Various alcohols | Aldehydes/Ketones | NMO | - | - |

| Nanosized ahpvCu Schiff base complex | Benzyl alcohol | Benzaldehyde | H₂O₂ | 94% | 100% |

| Nanosized ahpvNi Schiff base complex | Benzyl alcohol | Benzaldehyde | H₂O₂ | - | - |

Data compiled from analogous systems as specific data for this compound complexes is unavailable.

Schiff base metal complexes have also been employed as catalysts in various reduction reactions. researchgate.net While specific examples with 2-naphthol-derived Schiff bases are less common in the literature for reductions compared to oxidations, the general principles of Schiff base catalysis apply. For instance, cobalt, nickel, and copper complexes of Schiff bases have been noted for their ability to catalyze the reduction of ketones. researchgate.net The electronic properties of the this compound ligand, influenced by the electron-withdrawing bromine atom, could modulate the catalytic activity of its metal complexes in such transformations.

Late transition metal complexes, particularly those of nickel and palladium with imine-based ligands, are well-established catalysts for olefin polymerization. mdpi.com The structure of the ligand plays a crucial role in determining the properties of the resulting polymer, such as molecular weight and branching. Salicylaldimine nickel catalysts, which are structurally related to naphthol-based imines, are known to be active in ethylene (B1197577) polymerization. mdpi.com Therefore, it is plausible that nickel(II) or palladium(II) complexes of this compound could catalyze the polymerization of olefins like ethylene, potentially leading to polymers with specific microstructures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds. Schiff base complexes of palladium have been successfully used as catalysts in these reactions. youtube.com The thermal stability and well-defined coordination sphere provided by Schiff base ligands can enhance the longevity and efficiency of the palladium catalyst. While specific studies employing this compound complexes in C-C coupling are absent, the general success of related Schiff base-palladium systems suggests their potential applicability.

Development of Heterogeneous Catalysts via Immobilization Strategies

Immobilizing homogeneous catalysts onto solid supports offers several advantages, including ease of separation, reusability, and often enhanced stability. Schiff base metal complexes can be heterogenized through various strategies. A pertinent example is the aforementioned immobilization of Mn(III)-chiral Schiff base complexes on MCM-41 for the oxidative coupling of 2-naphthol. researchgate.net This approach not only facilitates catalyst recovery but also maintains high catalytic activity and selectivity. Similarly, this compound metal complexes could be anchored to supports like silica (B1680970), zeolites, or polymers to create robust and recyclable heterogeneous catalysts for various organic transformations.

Mechanistic Insights into Catalytic Cycles and Intermediates

The mechanism of catalysis by Schiff base metal complexes is highly dependent on the specific reaction, the metal center, and the ligand structure. For oxidation reactions, the mechanism often involves the formation of a high-valent metal-oxo or metal-peroxo species as the active oxidant. In the case of C-C coupling reactions catalyzed by palladium-Schiff base complexes, the catalytic cycle typically involves oxidative addition, transmetalation (for Suzuki reactions) or migratory insertion (for Heck reactions), and reductive elimination steps. youtube.com The electronic and steric properties of the this compound ligand would influence the stability of the intermediates and the rates of the individual steps in the catalytic cycle. For instance, the electron-withdrawing bromo-substituent could affect the redox potential of the metal center, thereby influencing its catalytic activity. Detailed mechanistic studies, which are currently lacking for this specific compound, would be essential to fully understand and optimize its potential catalytic performance. A general mechanism for an acid-catalyzed Schiff base formation is depicted to proceed via nucleophilic addition of the amine to the protonated carbonyl group, forming a hemiaminal intermediate, followed by dehydration. youtube.com

Sensing Applications of 1 4 Bromophenyliminomethyl 2 Naphthol and Its Derivatives

Chemo-sensing of Specific Metal Ions via Colorimetric or Fluorimetric Response

Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), which are structurally analogous to 1-(4-Bromophenyliminomethyl)-2-naphthol, have demonstrated significant potential as chemosensors for various metal ions. The sensing mechanism typically involves the coordination of the metal ion with the oxygen and nitrogen atoms of the Schiff base ligand. This interaction can lead to distinct colorimetric (visual color change) or fluorimetric (change in fluorescence intensity or wavelength) responses.

A notable example is the Schiff base 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (B6332140) (NNM), a close structural analog of the subject compound. nih.gov This sensor has been effectively used for the dual detection of copper (Cu²⁺) and nickel (Ni²⁺) ions. nih.gov Upon the addition of Cu²⁺ and Ni²⁺, the absorption spectrum of NNM exhibits a red shift, and its emission band is quenched. nih.gov The binding stoichiometry between the sensor and these metal ions was determined to be 1:1. nih.gov Such interactions are often visually apparent, with the solution changing color, allowing for naked-eye detection.

The selectivity of these chemosensors is a critical aspect of their functionality. For instance, the aforementioned NNM sensor showed high selectivity for Cu²⁺ and Ni²⁺ over a range of other metal ions. nih.gov The specificity arises from the precise electronic and steric fit between the ligand's binding pocket and the target metal ion.

Table 1: Metal Ion Sensing Characteristics of an Analogous Naphthaldehyde-Based Schiff Base Sensor (NNM)

| Target Ion | Sensing Method | Observed Change | Stoichiometry (Sensor:Ion) | Detection Limit |

| Cu²⁺ | Colorimetric & Fluorimetric | Red shift in absorption, fluorescence quenching | 1:1 | Nanomolar range |

| Ni²⁺ | Colorimetric & Fluorimetric | Red shift in absorption, fluorescence quenching | 1:1 | Nanomolar range |

Data based on the study of 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (NNM). nih.gov

Anion Sensing Applications and Selectivity Studies

The hydrogen-bonding capabilities of the N-H group in the imine linkage and the O-H group of the naphthol moiety make this compound and its derivatives potential candidates for anion recognition. The interaction with anions can occur through the formation of hydrogen bonds, leading to changes in the electronic structure of the molecule and, consequently, its photophysical properties.

While specific studies on the anion sensing of this compound are not widely reported, research on similar macrocyclic amides containing binaphthyl units demonstrates the principle of anion recognition through hydrogen bonding. beilstein-journals.org In these systems, the addition of anionic guests leads to chemical shift variations in ¹H NMR spectra, indicating the engagement of N-H protons in hydrogen bonding with the anion. beilstein-journals.org

The selectivity of anion sensors is often governed by the shape and size of the anion, as well as its basicity. For example, more basic anions can lead to deprotonation of the sensor molecule, causing a significant change in its absorption or fluorescence spectrum.

pH Sensing Capabilities and Prototropic Equilibria

Schiff bases are well-known for their pH-sensitive nature, which stems from the protonation and deprotonation of the imine nitrogen and the phenolic hydroxyl group. These acid-base equilibria, also known as prototropic equilibria, can significantly alter the electronic conjugation of the molecule, resulting in distinct colorimetric and fluorimetric responses.

In acidic media, the imine nitrogen can be protonated, while in basic media, the phenolic proton can be abstracted. These changes in protonation state affect the intramolecular charge transfer (ICT) characteristics of the molecule, leading to observable changes in the UV-visible absorption and fluorescence emission spectra. This property makes them suitable for use as pH indicators. The specific pKa value(s) of the compound would determine the pH range over which it is an effective sensor.

Development of Opto-electronic Sensors and Devices

The distinct optical responses of Schiff bases like this compound upon interaction with analytes make them promising materials for the development of opto-electronic sensors. These devices translate the chemical interaction into a measurable electronic signal.

For instance, the colorimetric changes observed upon metal ion binding can be quantified using simple spectrophotometers or even digital cameras, enabling the development of low-cost, portable sensor devices. Furthermore, the changes in fluorescence can be detected with high sensitivity using fluorometers. Research into Schiff base complexes has highlighted their potential in various fields, including the development of materials for organic photovoltaics. researchgate.net

The synthesis of such compounds is often straightforward, involving the condensation of an aldehyde with a primary amine, which makes them attractive for scalable production for device integration. researchgate.net

Understanding Sensing Mechanisms, Selectivity, and Sensitivity Enhancements

The sensing mechanism of Schiff base chemosensors is primarily based on the modulation of their electronic properties upon analyte binding. Key mechanisms include:

Intramolecular Charge Transfer (ICT): The interaction with an analyte can alter the electron-donating or -withdrawing nature of the substituents, thereby modifying the ICT process and leading to a shift in the absorption and emission wavelengths.

Photoinduced Electron Transfer (PET): In some cases, the analyte can interact with the fluorophore in a way that either quenches or enhances fluorescence through a PET mechanism.

Excited-State Intramolecular Proton Transfer (ESIPT): For Schiff bases with a hydroxyl group positioned ortho to the imine, ESIPT can occur. Analyte binding can either promote or inhibit this process, resulting in a ratiometric change in fluorescence.

The selectivity of a sensor is determined by the specific nature of the interaction between the sensor molecule and the analyte. Factors such as the size and charge of the ion, as well as the geometry of the binding site in the sensor, play a crucial role. For instance, the coordination geometry preferences of different metal ions can be exploited to achieve selectivity. nih.gov

Sensitivity can be enhanced by several strategies, including:

Modification of the molecular structure: Introducing specific functional groups can fine-tune the electronic properties and the binding affinity of the sensor.

Use of organized media: Incorporating the sensor molecule into organized assemblies like micelles or polymers can enhance its sensitivity by pre-organizing the sensor for analyte binding.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to gain deeper insights into the sensing mechanisms and to predict the properties of new sensor designs. researchgate.net

Supramolecular Chemistry and Advanced Material Design with 1 4 Bromophenyliminomethyl 2 Naphthol

Investigation of Self-Assembly Processes and Hierarchical Structures

There is currently no specific research data available in peer-reviewed literature detailing the self-assembly processes or the formation of hierarchical structures involving 1-(4-Bromophenyliminomethyl)-2-naphthol. The molecular structure of this Schiff base, featuring a naphthol moiety and a bromophenyl group, suggests the potential for various intermolecular interactions, such as hydrogen bonding (O-H···N), π-π stacking, and halogen bonding. These interactions are fundamental to self-assembly, but specific studies on how they direct the organization of this particular compound into larger, ordered structures have not been reported.

Co-crystallization Strategies for Multicomponent Solid Forms

The exploration of co-crystallization strategies involving this compound has not been a subject of published research. Co-crystals are multicomponent crystalline solids formed between two or more neutral molecules, held together by non-covalent interactions. nih.govnih.govnih.gov The process of forming co-crystals can significantly alter the physicochemical properties of a compound, such as solubility and stability. nih.govnih.govijper.orgrsc.org

General methods for preparing co-crystals include:

Solvent Evaporation: This technique involves dissolving the active compound and a co-former in a suitable solvent, followed by slow evaporation to induce co-crystallization. nih.gov

Grinding (Mechanochemistry): Solid reactants are ground together, sometimes with a small amount of liquid, to facilitate the formation of co-crystals.

Reaction Crystallization: This method relies on the in-situ formation of the co-crystal from a solution where the components are reacting. chemicalbook.com

While these strategies are well-established, their application to this compound, and the resulting multicomponent solid forms, have not been documented.

Integration of this compound into Hybrid Materials

Information regarding the integration of this compound into hybrid materials is not present in the current body of scientific literature. Hybrid materials are composites that combine components from different material classes (e.g., organic and inorganic) at the molecular or nanoscale level. The functional groups within this compound, such as the hydroxyl and imine groups, could potentially serve as anchoring points for integration into inorganic matrices like silica (B1680970) or for coordination with metal ions in hybrid polymers. However, no studies have been published that demonstrate or investigate this potential.

For instance, related naphthol derivatives have been embedded in sol-gel thin films to study their photochromic properties, demonstrating a general approach to creating such hybrid materials. csic.esresearchgate.netrsc.org

Potential Role in the Formation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

There is no available research on the use of this compound as a building block for either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The design of MOFs relies on the geometry and connectivity of these organic linkers. COFs are similar porous, crystalline polymers, but are formed from light elements linked by strong covalent bonds.

The structure of this compound possesses potential coordination sites (the nitrogen of the imine and the oxygen of the hydroxyl group) that could chelate to metal centers, a prerequisite for forming MOFs. Similarly, the aromatic rings could be functionalized to participate in the covalent bond-forming reactions required for COF synthesis. Despite this theoretical potential, no studies have been published that utilize this specific compound as a linker in the synthesis of MOFs or COFs.

Future Perspectives and Emerging Research Avenues for 1 4 Bromophenyliminomethyl 2 Naphthol

Exploration of Novel and Efficient Synthetic Pathways

The conventional synthesis of 1-(4-Bromophenyliminomethyl)-2-naphthol involves the acid-catalyzed condensation of its precursor aldehyde and amine, often requiring reflux in an organic solvent. researchgate.netnih.gov While effective, future research is geared towards developing more efficient, environmentally benign, and high-yield synthetic methodologies.

Emerging strategies focus on minimizing reaction times, reducing solvent use, and employing novel catalytic systems. Promising future pathways include:

Microwave-Assisted Synthesis: This technique offers substantial benefits over conventional heating, such as reduced reaction times, higher product yields, and improved purity. researchgate.net The application of microwave irradiation could significantly accelerate the formation of the imine bond in this compound.

Ultrasonic Irradiation: Sonochemistry provides another green alternative for chemical synthesis. The acoustic cavitation generated by ultrasound can dramatically enhance mass transfer and reaction rates, potentially leading to a rapid and efficient synthesis of the target compound. researchgate.net

Novel Catalytic Systems: Research into new catalysts is a key area for improving Schiff base synthesis. mdpi.com Future studies could explore the use of reusable, heterogeneous catalysts like P2O5/Al2O3 mixtures for solvent-free reactions or advanced nanocatalysts that offer high efficiency and easy separation. mdpi.comnih.gov

Photocontrolled Synthesis: A novel approach involves using light to trigger and accelerate reactions. A photocontrolled exothermic process has been developed for the rapid synthesis of naphthol derivatives, a method that could potentially be adapted for Schiff base formation, offering both speed and spatial control. nih.gov

These advanced synthetic methods represent a significant step forward from traditional approaches, promising more sustainable and cost-effective production of this compound for its various potential applications.

| Synthetic Method | Key Advantages | Potential Catalyst | Reference |

|---|---|---|---|

| Conventional Condensation | Well-established, simple setup | Acid catalysts (e.g., Acetic Acid) | nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity | N/A (Energy source is key) | researchgate.net |

| Ultrasonic Irradiation | Enhanced reaction rates, green approach | N/A (Energy source is key) | researchgate.net |

| Solvent-Free Catalysis | Environmentally friendly, reduced waste | P2O5/Al2O3 | mdpi.com |

| Advanced Nanocatalysis | High efficiency, reusability, mild conditions | Magnetic nanocatalysts | nih.gov |

Advanced Computational Modeling for Predictive Design and Property Tuning

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules without the need for extensive experimental work. nih.govmdpi.com For this compound, advanced computational modeling offers a powerful avenue for predictive design and property tuning.

Future research in this area will likely focus on:

Predicting Reactivity and Stability: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net By modeling derivatives of this compound with different substituents, researchers can predict how modifications will tune its electronic properties for specific applications, such as designing more effective corrosion inhibitors or catalysts. nih.gov

Mapping Electrostatic Potential: Molecular Electrostatic Potential (MEP) analysis identifies the electron-rich and electron-deficient regions of a molecule. nih.gov This is crucial for understanding how the compound will interact with other chemical species, such as metal ions or biological macromolecules, guiding the design of selective sensors or targeted therapeutic agents.

Simulating Complex Systems: Advanced modeling can simulate the interaction of the Schiff base with metal surfaces or within complex matrices. nih.govmdpi.com This allows for the theoretical evaluation of its performance in applications like anticorrosion coatings or its binding affinity in chemosensors. rsc.orgmdpi.com By calculating parameters like the number of electrons transferred (ΔN) to a metal surface, one can theoretically screen for optimal molecular structures. nih.gov

These in silico studies are instrumental in accelerating the development cycle, allowing for the rational design of new molecules based on this compound with precisely tuned properties. nih.gov

| Computational Parameter | Significance | Application in Predictive Design | Reference |

|---|---|---|---|

| HOMO Energy (EHOMO) | Represents the electron-donating ability of a molecule. | Predicting efficiency as a corrosion inhibitor or antioxidant. | researchgate.netnih.gov |

| LUMO Energy (ELUMO) | Represents the electron-accepting ability of a molecule. | Assessing susceptibility to nucleophilic attack and electronic transitions. | researchgate.netnih.gov |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | Tuning the molecule for stability or reactivity in catalytic cycles. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron density and sites for electrophilic/nucleophilic attack. | Identifying binding sites for metal ions or biological targets. | nih.gov |

| Electron Transfer (ΔN) | Quantifies electrons transferred between the molecule and a surface. | Modeling the formation of protective layers on metal surfaces. | nih.gov |

Expansion into Bio-inspired Catalysis and Biomimetic Systems

The field of bio-inspired catalysis seeks to create synthetic molecules that mimic the high efficiency and selectivity of natural enzymes. nih.gov Schiff bases are excellent candidates for this purpose due to their ability to form stable complexes with a variety of metal ions through their N,O-donor atoms, mimicking the active sites of metalloenzymes. mdpi.comnih.gov

Future research on this compound in this domain could focus on:

Designing Enzyme Analogues: The N,O-coordination site of the compound is ideal for chelating transition metals like iron, manganese, or copper. These metal complexes could be designed as structural and functional mimics of enzymes. For instance, iron complexes of Schiff bases have been investigated as analogues of phenoxazinone synthase, an enzyme involved in oxidation reactions. mdpi.com